1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one
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Overview
Description
1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone is a benzofuran derivative known for its unique structural features and potential biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit a range of pharmacological properties, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.
Formation of Benzofuran Core: The benzofuran core is constructed through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and microbial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits similar biological activities but with different structural features.
The uniqueness of 1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone lies in its specific functional groups and their arrangement, which contribute to its distinct pharmacological properties .
Properties
CAS No. |
26932-03-6 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(6-hydroxy-7-methoxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C14H14O4/c1-7(2)11-6-9-5-10(8(3)15)12(16)14(17-4)13(9)18-11/h5-6,16H,1H2,2-4H3 |
InChI Key |
QPWSMDXAICDIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C(=C2O1)OC)O)C(=O)C |
Origin of Product |
United States |
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